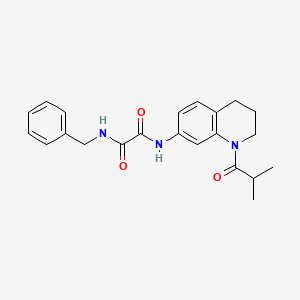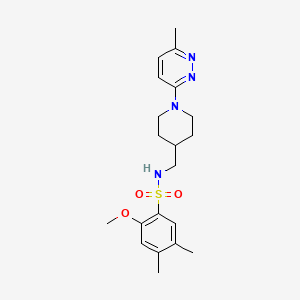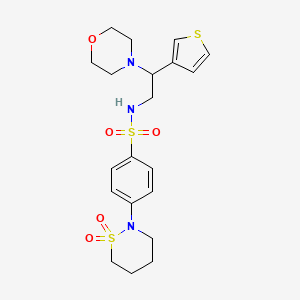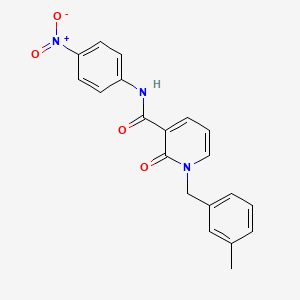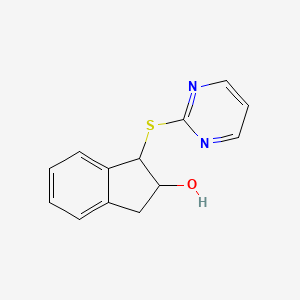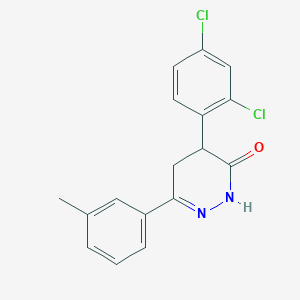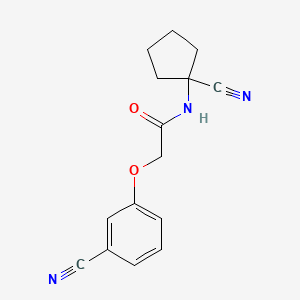
3-Phenyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyridine ring, a piperidine ring, and an imidazolidine-2,4-dione group . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, isoxazoles can be synthesized using various methods . For instance, a series of compounds bearing 1,2,3-triazole and piperidine ring has been synthesized in one step from amidoxime using Carbonyl diimidazole (CDI) and K(2)CO(3) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Isoxazoles can undergo a variety of reactions .Applications De Recherche Scientifique
Antiviral Research
This compound, due to its structural complexity, could be investigated for its potential antiviral properties. Indole derivatives, which share some structural similarities, have been reported to exhibit inhibitory activity against a range of viruses, including influenza A and Coxsackie B4 virus . By analogy, our compound could be synthesized and tested against similar viral strains to determine its efficacy as an antiviral agent.
Anti-inflammatory and Analgesic Applications
Compounds with an indole nucleus have been found to possess anti-inflammatory and analgesic activities . The compound could be explored for its potential to reduce inflammation and pain, possibly with a lower ulcerogenic index compared to traditional drugs like indomethacin and celecoxib.
Antitubercular Activity
Derivatives of indole have been investigated for their activity against Mycobacterium tuberculosis and Mycobacterium bovis . The compound could be synthesized with various substitutions to enhance its pharmacological profile and screened for antitubercular activity, contributing to the fight against tuberculosis.
Antimicrobial Potential
The structural features of this compound suggest it could be a candidate for antimicrobial activity screening. Previous studies on related compounds have shown good activity comparable to standard drugs like ciprofloxacin and fluconazole . This compound could be tested against a panel of bacteria and fungi to assess its antimicrobial spectrum.
Cytotoxicity in Cancer Research
Indole derivatives have shown cytotoxic efficiency against various cancer cell lines . The compound could be valuable in cancer research, where it can be tested for its ability to inhibit the growth of cancer cells, potentially leading to the development of new anticancer drugs.
Chemical Research and Synthesis
In the realm of chemical research, this compound could serve as a precursor or an intermediate in the synthesis of more complex molecules. Its unique structure could be utilized to create novel derivatives with potential biological activities, expanding the library of compounds available for pharmacological screening .
Mécanisme D'action
Target of Action
It is known that similar compounds, such as pyrazole-bearing compounds, have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with various targets, including enzymes and receptors, to exert their pharmacological effects .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biological functions of these targets . For example, some compounds inhibit the activity of enzymes or block the binding of other molecules to receptors, thereby altering the normal functioning of these targets .
Biochemical Pathways
For instance, some compounds inhibit the synthesis of certain proteins or interfere with signal transduction pathways, leading to changes in cell function .
Pharmacokinetics
The metabolism of the drug can impact its half-life and clearance rate, while the route of excretion can determine the duration of the drug’s action .
Result of Action
For example, some compounds induce apoptosis or inhibit cell proliferation, leading to a decrease in the number of disease-causing cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the drug. Additionally, the presence of other molecules can influence the drug’s action, either by competing for the same target or by interacting with the drug to alter its structure or function .
Propriétés
IUPAC Name |
3-phenyl-1-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O4/c29-21-15-27(23(31)28(21)18-6-2-1-3-7-18)17-8-11-26(12-9-17)22(30)19-13-20(32-25-19)16-5-4-10-24-14-16/h1-7,10,13-14,17H,8-9,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCCPFVJSRFYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(2-Chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enamide](/img/structure/B2997059.png)


![3-cyano-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2997064.png)
![(Z)-methyl 3-allyl-2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2997067.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2997069.png)
